molecular formula C6HBrF3I B1607535 1-Bromo-3,4,5-trifluoro-2-iodobenzene CAS No. 202925-02-8

1-Bromo-3,4,5-trifluoro-2-iodobenzene

Cat. No. B1607535
CAS RN: 202925-02-8
M. Wt: 336.88 g/mol
InChI Key: IJOUXZJVNMNVFB-UHFFFAOYSA-N
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Description

“1-Bromo-3,4,5-trifluoro-2-iodobenzene” is an organic compound that belongs to the group of halogenated benzenes. It has a molecular weight of 336.88 .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3,4,5-trifluoro-2-iodobenzene” can be represented by the InChI code: 1S/C6HBrF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H .


Physical And Chemical Properties Analysis

“1-Bromo-3,4,5-trifluoro-2-iodobenzene” is a solid at 20 degrees Celsius . It should be stored at 2-8 degrees Celsius .

Scientific Research Applications

Chemical Synthesis

“1-Bromo-3,4,5-trifluoro-2-iodobenzene” is used in chemical synthesis . The compound can be synthesized through a method that solves problems of difficult separation and purification, complex synthesis process, and expensive raw materials .

Halogenated Hydrocarbon Preparation

This compound is applied in the preparation of halogenated hydrocarbons . Halogenated hydrocarbons are a class of compounds that contain halogens (fluorine, chlorine, bromine, or iodine) and are used in various industrial applications.

Organic Chemistry

In the field of organic chemistry, “1-Bromo-3,4,5-trifluoro-2-iodobenzene” is utilized . Organic chemistry involves the study of the structure, properties, composition, reactions, and synthesis of organic compounds, which contain carbon atoms.

Supramolecular Architectures

The compound is similar to “1,3,5-trifluoro-2,4,6-triiodobenzene”, which has been used in the construction of various supramolecular architectures . These architectures have intriguing topology and interesting properties .

Material Science

“1-Bromo-3,4,5-trifluoro-2-iodobenzene” is used in material science . Material science involves the discovery and design of new materials, with an emphasis on solids.

Chromatography

The compound is used in chromatography , a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

properties

IUPAC Name

1-bromo-3,4,5-trifluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF3I/c7-2-1-3(8)4(9)5(10)6(2)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOUXZJVNMNVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378435
Record name 1-bromo-3,4,5-trifluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,4,5-trifluoro-2-iodobenzene

CAS RN

202925-02-8
Record name 1-bromo-3,4,5-trifluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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